[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride
描述
盐酸TG 100801 是一种前药,通过脱酯化生成 TG 100572。TG 100572 是一种多靶点激酶抑制剂,可以抑制受体酪氨酸激酶和 Src 激酶。 盐酸TG 100801 主要用于治疗年龄相关性黄斑变性和其他眼后疾病,包括糖尿病性黄斑水肿和增殖性糖尿病视网膜病变 .
准备方法
合成路线和反应条件: 盐酸TG 100801 是通过对 TG 100572 中的酚类部分进行衍生化,生成酯类化合物而合成的。 该酯化过程涉及在受控条件下使 TG 100572 与适当试剂反应,形成 TG 100801 .
工业生产方法: 盐酸TG 100801 的工业生产涉及大规模酯化反应,然后进行纯化工艺,以确保高纯度和稳定性。 然后将该化合物转化为其盐酸盐形式,以增强其溶解度和稳定性 .
化学反应分析
反应类型: 盐酸TG 100801 发生脱酯化反应,生成活性化合物 TG 100572。 该反应由哺乳动物组织中存在的酯酶促进 .
常见试剂和条件:
脱酯化: 酯酶是催化 TG 100801 转化为 TG 100572 的主要试剂。
酯化: 在碱的存在下,使用酰氯或酸酐等试剂形成酯.
主要产品:
TG 100572: 由盐酸TG 100801 脱酯化生成的活性化合物.
科学研究应用
盐酸TG 100801 在科学研究中有多种应用,尤其是在眼科和血管生物学领域:
眼科: 用于治疗年龄相关性黄斑变性、糖尿病性黄斑水肿和增殖性糖尿病视网膜病变。 .
血管生物学: 盐酸TG 100801 抑制血管内皮生长因子受体介导的渗漏,以及与炎症、水肿和血管生成相关的其他激酶靶点.
作用机制
盐酸TG 100801 是一种前药,在局部给药后,会转化为 TG 100572。TG 100572 抑制受体酪氨酸激酶和 Src 激酶,这些激酶在血管生成、炎症和血管通透性中起着至关重要的作用。 抑制这些激酶会导致视网膜渗漏、脉络膜新生血管和炎症减少 .
相似化合物的比较
类似化合物:
TG 100572: 盐酸TG 100801 的活性形式,直接抑制受体酪氨酸激酶和 Src 激酶.
其他多靶点激酶抑制剂: 如舒尼替尼和索拉非尼等化合物,也抑制参与血管生成和肿瘤生长的多个激酶靶点.
独特之处: 盐酸TG 100801 的独特之处在于其前药性质,使其能够局部给药并在眼部局部激活。 与其他多靶点激酶抑制剂相比,这减少了全身暴露和潜在的副作用 .
属性
IUPAC Name |
[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30ClN5O3.ClH/c1-22-19-24(28-21-27(13-14-29(28)34)42-32(40)23-7-3-2-4-8-23)20-30-31(22)36-33(38-37-30)35-25-9-11-26(12-10-25)41-18-17-39-15-5-6-16-39;/h2-4,7-14,19-21H,5-6,15-18H2,1H3,(H,35,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWKPMDUDFMWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N=N2)NC3=CC=C(C=C3)OCCN4CCCC4)C5=C(C=CC(=C5)OC(=O)C6=CC=CC=C6)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31Cl2N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647594 | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018069-81-2 | |
Record name | TG-100801 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018069812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-(5-methyl-3-{4-[2-(pyrrolidin-1-yl)ethoxy]anilino}-1,2,4-benzotriazin-7-yl)phenyl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TG-100801 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFJ9GB4R1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。